molecular formula C9H18ClN3O B8215119 N-(cyclopropylmethyl)piperazine-1-carboxamide hydrochloride

N-(cyclopropylmethyl)piperazine-1-carboxamide hydrochloride

Cat. No.: B8215119
M. Wt: 219.71 g/mol
InChI Key: DQVXWBKCEZMKNQ-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)piperazine-1-carboxamide hydrochloride is a heterocyclic organic compound. It is often used as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules. This compound is known for its stability and reactivity, making it a valuable component in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)piperazine-1-carboxamide hydrochloride typically involves the reaction of cyclopropanecarbaldehyde with N-Boc-piperazine, followed by deprotection and subsequent reaction with hydrochloric acid to form the hydrochloride salt . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)piperazine-1-carboxamide hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions typically result in the formation of new alkylated piperazine derivatives .

Scientific Research Applications

N-(cyclopropylmethyl)piperazine-1-carboxamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor in the development of bioactive compounds for biological studies.

    Medicine: Utilized in the synthesis of pharmaceutical drugs, particularly those targeting neurological and psychiatric disorders.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)piperazine-1-carboxamide hydrochloride involves its interaction with specific molecular targets. The piperazine ring can form hydrogen bonds with various enzymes and proteins, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • 1-(cyclopropylcarbonyl)piperazine hydrochloride
  • N-(4-(4-(cyclopropylmethyl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide

Uniqueness

N-(cyclopropylmethyl)piperazine-1-carboxamide hydrochloride is unique due to its specific structural features, such as the cyclopropylmethyl group, which imparts distinct reactivity and stability. This makes it particularly valuable in the synthesis of pharmaceuticals and other bioactive molecules .

Properties

IUPAC Name

N-(cyclopropylmethyl)piperazine-1-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O.ClH/c13-9(11-7-8-1-2-8)12-5-3-10-4-6-12;/h8,10H,1-7H2,(H,11,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVXWBKCEZMKNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)N2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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